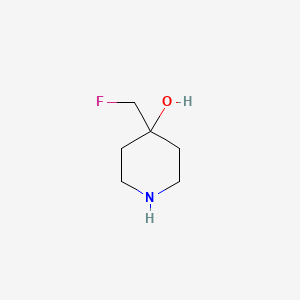

4-(Fluoromethyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Fluoromethyl)piperidin-4-ol is an organic compound with the molecular formula C6H12FNO It is a derivative of piperidine, a six-membered heterocyclic amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)piperidin-4-ol typically involves the fluorination of piperidin-4-ol. One common method is the reaction of piperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom, yielding piperidin-4-ol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 4-(fluoromethyl)piperidin-4-one.

Reduction: Formation of piperidin-4-ol.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Fluoromethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidin-4-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

4-(Chloromethyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

4-(Bromomethyl)piperidin-4-ol: Contains a bromine atom, which can affect its chemical and biological properties differently compared to the fluorine derivative.

Uniqueness

4-(Fluoromethyl)piperidin-4-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the compound’s stability and activity in various applications .

Biologische Aktivität

4-(Fluoromethyl)piperidin-4-ol is a piperidine derivative characterized by the presence of a fluoromethyl group and a hydroxyl group. This unique structure imparts distinct biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₆H₈FNO, with a molecular weight of approximately 145.13 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The fluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier and interact with central nervous system targets.

Key Mechanisms:

- Binding Affinity : The compound has shown significant binding affinity to neurotransmitter receptors, potentially modulating neurotransmitter levels such as serotonin and dopamine.

- Enzymatic Interaction : Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Neuropharmacological | Modulates neurotransmitter levels, potentially aiding in mood disorders |

| Enzymatic Inhibition | May inhibit enzymes related to neurotransmitter breakdown |

| Antimicrobial Potential | Some derivatives have shown activity against specific bacterial strains |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound and its derivatives.

-

Neuropharmacological Applications :

- A study evaluated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, suggesting potential applications in treating depression and anxiety disorders.

- In another investigation, this compound was tested for its ability to modulate dopamine receptors, showing promise for use in conditions like schizophrenia.

-

Antimicrobial Activity :

- Research highlighted the antimicrobial properties of certain derivatives of this compound against resistant bacterial strains. These findings indicate a potential role in developing new antibiotics.

-

Synthetic Pathways :

- Various synthetic methods have been developed to produce this compound efficiently. These methods include palladium-catalyzed reactions that enhance yield and purity, making the compound more accessible for research and therapeutic use.

Eigenschaften

IUPAC Name |

4-(fluoromethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQAJYOWNDWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.